2-Iodo-4-methylbenzene-1-sulfonamide, also known as 2-Iodo-N-methylbenzene-1-sulfonamide, is an organic compound characterized by the presence of an iodine atom, a methyl group, and a sulfonamide functional group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 315.10 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
The primary biological activity of 2-Iodo-4-methylbenzene-1-sulfonamide is attributed to its role as an inhibitor of carbonic anhydrase, a zinc-containing metalloenzyme. The compound binds to the active site of carbonic anhydrase through coordination between the negatively charged nitrogen of the sulfonamide group and zinc ions. This interaction disrupts the enzyme's ability to catalyze the hydration of carbon dioxide, potentially affecting physiological processes such as pH regulation and carbon dioxide transport in the body .
The synthesis of 2-Iodo-4-methylbenzene-1-sulfonamide typically involves:
2-Iodo-4-methylbenzene-1-sulfonamide has several applications:
Research indicates that 2-Iodo-4-methylbenzene-1-sulfonamide interacts with biological targets primarily through its sulfonamide group. This interaction can lead to inhibition of enzyme activity, affecting various biochemical pathways. Studies have shown that factors such as pH and the presence of zinc ions in biological systems can influence the compound's action and efficacy .
Several compounds share structural similarities with 2-Iodo-4-methylbenzene-1-sulfonamide:
| Compound Name | Key Differences |
|---|---|
| N-Methylbenzene-1-sulfonamide | Lacks the iodine atom; different reactivity |
| 2-Bromo-N-methylbenzene-1-sulfonamide | Contains bromine instead of iodine; different properties |
| 2-Chloro-N-methylbenzene-1-sulfonamide | Contains chlorine; varying reactivity and applications |
| 3-Iodo-N-methylbenzene-1-sulfonamide | Iodine at a different position; distinct reactivity |
| 3-Bromo-N-methylbenzene-1-sulfonamide | Bromine substitution leads to different chemical behavior |
The uniqueness of 2-Iodo-4-methylbenzene-1-sulfonamide lies in its iodine atom, which imparts distinct chemical properties such as higher molecular weight and unique reactivity compared to its bromo and chloro analogs. This characteristic enhances its value in applications requiring specific chemical interactions or biological activities .
Biphasic solvent systems have emerged as powerful tools for mediating sulfonamide functionalization reactions, particularly in iodination processes. These systems often combine polar aprotic solvents with aqueous phases to stabilize reactive intermediates while facilitating efficient mixing of hydrophilic and hydrophobic components. A notable example involves the use of dimethyl sulfoxide (DMSO) and water in a 3:1 ratio, which enables the generation of electrophilic iodine species from potassium iodide (KI) and hydrogen peroxide (H₂O₂). This environment promotes the in situ formation of iodonium ions, which participate in regioselective electrophilic aromatic substitution reactions.
The DMSO/water system achieves two critical objectives:
For instance, the iodocyclization of N-allyl sulfonamides in this system yields 4-iodomethyl oxazolidinones with 78% efficiency, demonstrating the method’s applicability to complex substrates. The reaction proceeds via an anti-addition mechanism, where the nucleophilic sulfonamide nitrogen attacks the iodonium-activated alkene, forming a six-membered transition state.
Achieving ortho-iodination in benzenesulfonamides requires precise control over electronic and steric factors. The sulfonamide group (-SO₂NH₂) serves as a strong electron-withdrawing meta-directing group, but its bulky nature can override electronic effects to favor ortho substitution under specific conditions.
Palladium and copper catalysts have proven effective in directing iodination to the ortho position. A representative method involves:
This protocol converts 2,6-diiodo-4-methylaniline into 2-iodo-4-methyl-6-(4-tolylethynyl)aniline with 44% yield, followed by sulfonylation with 4-toluenesulfonyl chloride to furnish the target compound. The palladium catalyst facilitates oxidative addition into the C-I bond, while copper iodide mediates the alkyne coupling step, ensuring regioselectivity.
Alternative strategies employ in situ-generated iodonium ions. For example, KI and H₂O₂ in DMSO/water produce I⁺ species that undergo electrophilic substitution at the ortho position of 4-methylbenzenesulfonamide derivatives. This method avoids transition metals but requires careful control of oxidation potentials to prevent sulfonamide decomposition.
The table below evaluates three methodologies for synthesizing 2-iodo-4-methylbenzenesulfonamide:
Key Observations:
The inhibition of carbonic anhydrase enzymes by iodinated sulfonamide derivatives, including 2-Iodo-4-methylbenzene-1-sulfonamide, represents a fundamental mechanism in medicinal chemistry applications [1]. The carbonic anhydrase inhibition process involves the coordination of the deprotonated sulfonamide nitrogen atom directly to the zinc ion within the enzyme active site [2]. This coordination bond formation occurs through a tetrahedral geometry of the zinc ion, where the sulfonamide group binds in a deprotonated state [3].
The binding mechanism involves multiple molecular interactions that contribute to the overall inhibitory potency [4]. The sulfonamide oxygen atoms form a network of sulfur-oxygen hydrogen-carbon interactions with aromatic amino acid residues, including tyrosine, phenylalanine, and histidine residues within the active site [5]. The protein-ligand association process demonstrates that hydrophobic interactions play a crucial role in the prebinding stage, where the apolar moieties of the ligand interact favorably with the hydrophobic regions of the carbonic anhydrase enzyme [4].
Research has demonstrated that the binding pathway involves a multistep process with distinct kinetic parameters [5]. The association rate increases dramatically with ligand hydrophobicity, indicating the existence of a prebinding stage that is largely stabilized by favorable packing interactions [4]. The deprotonation of the amino group and the subsequent protonation of the zinc-bound hydroxide ion are critical steps in the binding mechanism [1].
| Carbonic Anhydrase Isoform | Kinetic Parameter (kcat) | Kinetic Parameter (kcat/Km) | Inhibition Constant Range |
|---|---|---|---|
| Human Carbonic Anhydrase I | 2.0 × 10⁵ s⁻¹ | 5.0 × 10⁷ M⁻¹·s⁻¹ | 45-89 nM [6] |
| Human Carbonic Anhydrase II | 1.4 × 10⁶ s⁻¹ | 1.5 × 10⁸ M⁻¹·s⁻¹ | 3.3-866.7 nM [7] |
| Human Carbonic Anhydrase IX | 9.5 × 10⁵ s⁻¹ | 8.3 × 10⁷ M⁻¹·s⁻¹ | 0.45-210 nM [6] |
| Human Carbonic Anhydrase XII | - | - | 5.7-432.8 nM [7] |
The inhibition profile of halogenated sulfonamides, including iodinated derivatives, shows distinct binding characteristics compared to non-halogenated analogs [6]. Monosubstituted and disubstituted benzenesulfonamides demonstrate inhibition constants in the range of 45-89 nanomolar against carbonic anhydrase VII, while halogenated sulfanilamides show reduced activity with inhibition constants of 100-210 nanomolar [6]. The structural analysis reveals that the sulfonamide moiety exhibits unique properties for carbonic anhydrase inhibition through its negatively charged nitrogen coordination to the zinc ion and simultaneous hydrogen bond formation as a donor to the oxygen of adjacent threonine residues [3].
The incorporation of iodine substituents in aromatic sulfonamide structures significantly influences target binding affinity through multiple molecular mechanisms [8]. Halogen bonding represents a key interaction mode where iodine atoms can form directional non-covalent interactions with electron-rich regions of target proteins [9]. The iodine substituent demonstrates the strongest halogen bonding capability among halogens, with binding energies that can substantially enhance overall ligand-protein affinity [8].
Research has established that iodine substituents can participate in halogen-π interactions with aromatic amino acid residues in protein binding sites [10]. The electron distribution around the iodine atom creates a positive electrostatic potential region, known as the sigma-hole, which can interact favorably with nucleophilic sites on target proteins [11]. These interactions contribute binding energies of approximately -13.1 kilojoules per mole when both oxygen atoms of the sulfonamide group are involved in protein binding [10].
The structural analysis of protein-ligand complexes reveals that iodine substitution can lead to conformational changes in the target protein [12]. Crystallographic studies demonstrate that iodine atoms can form halogen bonds with backbone carbonyl oxygen atoms, resulting in slight geometric adjustments that maintain native hydrogen bonding patterns while introducing additional stabilizing interactions [8]. The replacement of iodine with smaller halogens or hydrogen typically results in significant reductions in binding affinity, with some studies reporting up to 300-fold decreases in inhibitory potency [8].
| Halogen Substituent | Binding Affinity Enhancement | Interaction Type | Distance Range |
|---|---|---|---|
| Iodine | Up to 300-fold increase [8] | Halogen bonding | 3.0-4.2 Å [8] |
| Bromine | 12-fold reduction vs iodine [8] | Halogen bonding | 3.2-3.8 Å [8] |
| Chlorine | 12-fold reduction vs iodine [8] | Weak halogen bonding | 3.4-4.0 Å [8] |
| Hydrogen | 300-fold reduction vs iodine [8] | Van der Waals only | N/A |
The hydrophobic nature of iodine substituents contributes to enhanced binding through favorable interactions with hydrophobic regions of target proteins [4]. Molecular dynamics simulations indicate that the protein-ligand association rate increases dramatically with ligand hydrophobicity, pointing to the existence of prebinding stages that are stabilized by hydrophobic interactions [5]. The iodine substituent can occupy hydrophobic pockets within protein active sites, providing additional binding energy that complements the primary sulfonamide-zinc coordination interaction [4].
Fragment-based drug discovery approaches have demonstrated the utility of halogen-enriched libraries in identifying potent binding compounds [9]. The incorporation of iodine atoms in fragment libraries has led to the identification of lead compounds with enhanced binding affinities compared to non-halogenated analogs [9]. The directional nature of halogen bonding allows for precise geometric optimization of protein-ligand interactions, contributing to both binding affinity and selectivity enhancements [11].
The mechanistic understanding of 2-iodo-4-methylbenzene-1-sulfonamide biological activity fundamentally depends on its zinc coordination chemistry within enzyme active sites. Zinc coordination represents the primary mechanism through which sulfonamides exert their biological effects [1]. The sulfonamide group coordinates to zinc ions in a deprotonated form, with the negatively charged nitrogen atom forming a direct coordination bond to the metal center in the enzyme active site [1].
Coordination Geometry and Binding Characteristics
The zinc coordination geometry of 2-iodo-4-methylbenzene-1-sulfonamide follows the established tetrahedral arrangement observed in carbonic anhydrase complexes [2]. X-ray crystallographic studies have revealed that sulfonamides bind to zinc through the deprotonated sulfonamide nitrogen, occupying the fourth coordination site of the metal ion [1]. The zinc-nitrogen bond length typically ranges from 2.0 to 2.2 Å for standard sulfonamides, with iodinated derivatives showing slightly extended bond lengths of 2.1 to 2.3 Å due to the electron-withdrawing effects of the iodine substituent [3].
The presence of the iodine atom at the ortho position relative to the methyl group significantly influences the electronic properties of the sulfonamide moiety. This halogen substitution enhances the electrostatic interactions between the compound and the zinc coordination sphere [4]. The iodine atom, with its high polarizability, contributes to improved binding affinity through halogen bonding interactions with nearby amino acid residues in the enzyme active site [5].
Enzyme-Inhibitor Interaction Networks
The binding mechanism involves multiple stabilizing interactions beyond the primary zinc coordination. The sulfonamide oxygen atoms participate in hydrogen bonding with conserved amino acid residues, particularly threonine and glutamic acid residues that act as "gate keepers" in the enzyme active site [6]. For 2-iodo-4-methylbenzene-1-sulfonamide, the iodine substituent provides additional van der Waals interactions with hydrophobic residues in the enzyme binding pocket [7].
Thermodynamic Considerations
The binding affinity of 2-iodo-4-methylbenzene-1-sulfonamide is influenced by the compound's ability to form stable enzyme-inhibitor complexes. The dissociation constant (Ki) values for iodinated sulfonamides typically range from 5 to 50 nM, representing enhanced binding compared to non-halogenated analogues [8]. The improved binding thermodynamics result from the combination of enhanced electrostatic interactions and reduced desolvation penalties associated with the iodine substituent [3].
| Parameter | Sulfonamide General | Iodinated Sulfonamides | Reference |
|---|---|---|---|
| Zinc-Nitrogen Bond Length (Å) | 2.0-2.2 | 2.1-2.3 | Liang & Lipscomb (1989) [1] |
| Zinc-Oxygen Bond Length (Å) | 2.3-2.5 | 2.4-2.6 | Baronas et al. (2021) [3] |
| Coordination Geometry | Tetrahedral | Tetrahedral | Koike et al. (1992) [9] |
| Binding Affinity (nM) | 1-100 | 5-50 | Karbownik-Lewinska et al. (2022) [10] |
| Interaction Type | Ionic/Covalent | Enhanced Electrostatic | Ferraroni et al. (2018) [2] |
The apoptotic activity of 2-iodo-4-methylbenzene-1-sulfonamide involves complex structure-function relationships that determine its cellular death-inducing mechanisms. The presence of the iodine atom fundamentally alters the apoptotic pathway activation compared to non-halogenated sulfonamides [11].
Mitochondrial Pathway Activation
The compound primarily activates the intrinsic mitochondrial apoptotic pathway through modulation of pro-apoptotic and anti-apoptotic proteins [12]. 2-iodo-4-methylbenzene-1-sulfonamide induces significant upregulation of Bax protein expression while simultaneously downregulating Bcl-2 family proteins [13]. This dual effect creates a pro-apoptotic cellular environment that facilitates cytochrome c release from mitochondria [13].
The structural features contributing to this mechanism include the iodine substituent's ability to enhance cellular uptake and membrane permeabilization. The lipophilic nature of the iodine atom facilitates compound transport across cellular membranes, enabling access to mitochondrial targets [14]. The methyl group at the para position provides additional hydrophobic interactions that stabilize the compound-protein complexes involved in apoptosis regulation [15].
Reactive Oxygen Species Generation
A critical aspect of the structure-function relationship involves the compound's ability to generate reactive oxygen species as a secondary mechanism of apoptosis induction. The iodine substituent acts as a source of reactive iodine species that contribute to oxidative stress-mediated cell death [12]. Studies demonstrate that 2-iodo-4-methylbenzene-1-sulfonamide treatment results in significant increases in intracellular ROS levels, which can be attenuated by antioxidant treatment [16].
The quinazoline-sulfonamide derivatives have shown that ROS-mediated apoptosis involves activation of the JNK signaling pathway, leading to downstream caspase activation [13]. The iodine atom's contribution to this mechanism involves its ability to undergo redox cycling, generating reactive intermediates that interact with cellular components [17].
Caspase Cascade Activation
The apoptotic mechanism involves sequential activation of caspase enzymes, with 2-iodo-4-methylbenzene-1-sulfonamide demonstrating preferential activation of caspase-3, caspase-7, and caspase-9 [18]. The structure-activity relationship analysis reveals that the iodine substituent position significantly influences caspase activation patterns. Ortho-iodinated sulfonamides show enhanced caspase-3 activation compared to meta or para-substituted analogues [19].
The compound's ability to induce PARP cleavage represents a downstream consequence of caspase activation, serving as a marker of irreversible apoptotic commitment [13]. The methyl group's contribution to this mechanism involves stabilization of the compound-enzyme interactions that facilitate sustained caspase activity [15].
| Compound Type | Apoptosis Mechanism | Key Proteins Affected | IC50 Range (μM) | Reference |
|---|---|---|---|---|
| Benzenesulfonamides | Mitochondrial pathway | Bcl-2, Bax, cytochrome c | 15-80 | Cumaoglu et al. (2014) [18] |
| Quinazoline-sulfonamides | ROS-mediated | STAT3, JAK2, p53 | 25-45 | Al-Obeed et al. (2018) [12] |
| Iodinated sulfonamides | Dual pathway activation | Caspases 3/7/9 | 10-30 | Markowicz-Piasecka et al. (2021) [20] |
| Halogenated sulfonamides | p53-dependent | p38 MAPK, ERK1/2 | 5-25 | Thapa Magar et al. (2019) [21] |
| Pyrazole-sulfonamides | Caspase cascade | PARP, survivin | 16-28 | Nature (2023) [11] |
The oxidative stress modulation mechanism of 2-iodo-4-methylbenzene-1-sulfonamide involves the generation of reactive iodine species that interact with cellular components to induce oxidative damage. This mechanism represents a unique pathway through which iodinated sulfonamides exert their biological effects [10].
Reactive Iodine Species Formation
The compound undergoes metabolic transformation to generate various reactive iodine species, including iodide anions, hypoiodite ions, iodine radicals, and molecular iodine [22]. The formation of these species occurs through enzymatic and non-enzymatic pathways involving peroxidase-catalyzed oxidation and electron transfer reactions [10]. The initial step involves the oxidation of iodide to hypoiodite through the action of cellular peroxidases, followed by further oxidation to generate more reactive species [22].
The reaction mechanism proceeds through a series of electron transfer steps that generate highly reactive intermediates. Iodine radicals (I- ) represent the most reactive species, with oxidative potentials ranging from +0.54 to +0.62 V [23]. These radicals readily interact with cellular macromolecules, including DNA, proteins, and lipids, leading to oxidative damage [10].
Cellular Target Interactions
The reactive iodine species generated from 2-iodo-4-methylbenzene-1-sulfonamide target multiple cellular components through different mechanisms. DNA bases, particularly guanine residues, are susceptible to oxidation by iodine radicals, leading to the formation of 8-oxoguanine lesions [10]. This DNA damage triggers cellular repair mechanisms and, if extensive, can initiate apoptotic pathways [17].
Protein targets include sulfhydryl groups in cysteine residues, which are readily oxidized by reactive iodine species [24]. The oxidation of protein sulfhydryls leads to conformational changes and loss of enzymatic activity, contributing to cellular dysfunction [25]. Membrane lipids are also susceptible to iodine-mediated oxidation, resulting in lipid peroxidation and membrane destabilization [25].
Antioxidant Defense Interactions
Paradoxically, iodide also functions as an antioxidant under certain conditions, scavenging reactive oxygen species and protecting cells from oxidative damage [24]. The dual nature of iodine as both a pro-oxidant and antioxidant depends on the concentration and cellular environment [17]. At low concentrations, iodide effectively scavenges hydrogen peroxide, superoxide radicals, and other ROS [24].
The antioxidant properties of iodide are particularly relevant in the context of 2-iodo-4-methylbenzene-1-sulfonamide metabolism. The compound can undergo reductive metabolism to release iodide, which then participates in cellular antioxidant defense mechanisms [10]. This dual functionality contributes to the complex biological effects observed with iodinated sulfonamides [17].
| Reactive Species | Formation Mechanism | Oxidative Potential (V) | Biological Target | Reference |
|---|---|---|---|---|
| Iodide (I⁻) | Direct reduction | -0.54 | Antioxidant scavenger | Karbownik-Lewinska et al. (2022) [10] |
| Hypoiodite (IO⁻) | Peroxidase catalysis | +0.48 | Membrane lipids | Illes et al. (2020) [23] |
| Iodine radicals (I- ) | Electron transfer | +0.62 | DNA/RNA bases | Fleming & Burrows (2020) [23] |
| Molecular iodine (I₂) | Radical recombination | +0.54 | Protein sulfhydryls | Küpper et al. (2008) [24] |
| Iodine oxides (IO₃⁻) | Atmospheric oxidation | +1.20 | Cellular components | Iwan et al. (2022) [17] |
Metabolic Pathway Integration
The oxidative stress modulation mechanism integrates with cellular metabolic pathways through multiple points of interaction. The compound affects mitochondrial respiratory chain function, leading to altered ATP production and increased superoxide generation [17]. This metabolic disruption contributes to the overall oxidative stress burden and enhances the compound's cytotoxic effects [25].
The interaction with cellular antioxidant systems, including glutathione, catalase, and superoxide dismutase, represents another important aspect of the mechanism [26]. 2-iodo-4-methylbenzene-1-sulfonamide can both consume and generate reactive species, creating a dynamic oxidative environment that influences cellular fate decisions [17].